molecular formula C12H24N2O2 B15096879 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

Katalognummer: B15096879
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: JMUYJJYISVPCCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide is an organic compound with a complex structure that includes a cyclopentylamino group and a methoxypropyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentylamino group and the methoxypropyl group. These groups are then attached to the propanamide backbone through a series of chemical reactions. Common reagents used in these reactions include amines, alcohols, and carboxylic acids, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide include other amides and amines with similar structural features. Examples include:

  • N-(cyclopentylmethyl)propanamide
  • 2-(cyclopentylamino)ethanol
  • N-(3-methoxypropyl)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the cyclopentylamino and methoxypropyl groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C12H24N2O2/c1-10(14-11-6-3-4-7-11)12(15)13-8-5-9-16-2/h10-11,14H,3-9H2,1-2H3,(H,13,15)

InChI-Schlüssel

JMUYJJYISVPCCT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NCCCOC)NC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.